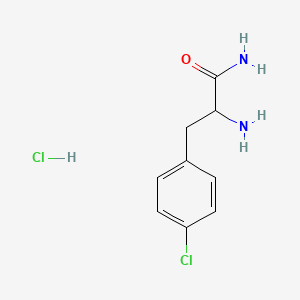

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride is a chemical compound with the molecular formula C9H11ClN2O·HCl. It is a derivative of propanamide, featuring an amino group and a chlorophenyl group. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chlorophenyl)propanamide hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amides, nitro derivatives, and reduced amines, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating various chemical transformations.

Biology

- Biological Activity Studies : Research indicates that 2-Amino-3-(4-chlorophenyl)propanamide hydrochloride exhibits potential antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which can lead to inhibition or activation of biological pathways .

Medicine

- Drug Development : The compound is being investigated for its potential use in developing new therapeutic agents, particularly for treating cancer and other diseases . Studies have shown promising results in terms of antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values indicating significant efficacy compared to standard treatments like doxorubicin .

Industrial Applications

- Reagent in Analytical Chemistry : It is utilized as a reagent in various analytical techniques, contributing to the development of chemical products across different industries.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that derivatives of this compound exhibited significant inhibitory effects on HCT-116 cancer cells, suggesting its potential as a lead compound in anticancer drug development .

- Mechanism Exploration : Research has elucidated the mechanisms by which this compound interacts with cellular targets, providing insights into its role as a protein kinase B inhibitor and its implications for treating renal and thyroid cancers .

- Synthetic Methodologies : Various synthetic approaches have been documented that enhance the yield and purity of this compound, utilizing advanced techniques such as continuous flow reactors and chromatographic purification methods.

作用機序

The mechanism of action of 2-Amino-3-(4-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 2-Amino-3-(4-bromophenyl)propanamide hydrochloride

- 2-Amino-3-(4-fluorophenyl)propanamide hydrochloride

- 2-Amino-3-(4-methylphenyl)propanamide hydrochloride

Uniqueness

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, such as those with bromine, fluorine, or methyl substituents, which may exhibit different reactivity and biological activities .

生物活性

2-Amino-3-(4-chlorophenyl)propanamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C10H12ClN2O·HCl

- Molecular Weight : 232.12 g/mol

- Structure : The compound features an amino group, a chlorophenyl moiety, and an amide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in target organisms or cells.

- Receptor Binding : It may modulate receptor activity, influencing cellular responses to various stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HCT-116 | 8.4 |

| PC-3 | 10.0 |

Case Studies

- Study on Anticancer Activity : In a recent study, researchers synthesized derivatives of this compound and evaluated their anticancer activity using the NCI's protocol on multiple cancer cell lines. Notably, one derivative exhibited an IC50 value of 1.5 µM against the MDA-MB-231 breast cancer cell line, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of this compound. It was found to inhibit human alkaline phosphatase with an IC50 value of 0.420 µM, showcasing potential for therapeutic applications in conditions where alkaline phosphatase plays a role.

Comparative Analysis

When compared with structurally similar compounds such as 2-Amino-3-(4-bromophenyl)propanamide hydrochloride and 2-Amino-3-(4-fluorophenyl)propanamide hydrochloride, the chlorinated derivative exhibits unique biological activities due to the electron-withdrawing nature of the chlorine atom. This affects its reactivity and interaction with biological targets.

Comparison Table

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| 2-Amino-3-(4-chlorophenyl)propanamide HCl | 15 | 12.5 |

| 2-Amino-3-(4-bromophenyl)propanamide HCl | 20 | 15.0 |

| 2-Amino-3-(4-fluorophenyl)propanamide HCl | 25 | 18.0 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(4-chlorophenyl)propanamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via substitution reactions using 4-chlorophenyl precursors. Key steps include:

-

Acylation : Reacting 4-chlorophenylpropanoic acid derivatives with ammonia under controlled pH (e.g., pH 8–9) to form the amide bond.

-

Hydrochloride Formation : Acidification with HCl in anhydrous ethanol to precipitate the hydrochloride salt .

-

Optimization : Yield is highly dependent on solvent polarity (e.g., DMF vs. ethanol) and temperature (60–80°C). Statistical experimental design (e.g., factorial design) is recommended to identify optimal conditions .

- Data Table :

| Reaction Step | Solvent | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|

| Acylation | DMF | 80 | 65–72 | |

| Hydrochloride | Ethanol | 25 | 85–90 |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : 1H NMR (DMSO-d6) resolves aromatic protons (δ 7.2–7.4 ppm) and amine/amide protons (δ 2.8–3.2 ppm). 13C NMR confirms the 4-chlorophenyl group (C-Cl at δ 125–135 ppm) .

- Mass Spectrometry : ESI-MS in positive mode detects [M+H]+ (calc. 257.08 m/z). Discrepancies in fragmentation patterns may arise from residual solvents; use high-resolution MS (HRMS) for validation .

- IR : Amide I band (~1650 cm−1) and N-H stretch (~3300 cm−1) confirm functional groups. Contradictions in peak assignments require cross-validation with X-ray crystallography .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280, P305+P351+P338) due to risks of skin/eye irritation (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Software like Gaussian or ORCA is recommended .

- Machine Learning : Train models on existing reaction data (e.g., substituent effects) to predict regioselectivity in substitution reactions. ICReDD’s workflow integrates computational and experimental feedback .

- Example : Predicting the stability of 4-chlorophenyl vs. hydroxyl-substituted derivatives using Gibbs free energy calculations .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

- Methodological Answer :

-

Accelerated Stability Testing : Store samples in D2O, ethanol, and DMSO at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC.

-

Key Findings :

-

Hydrolysis : Elevated temperatures in aqueous media accelerate amide bond cleavage.

-

Optimal Storage : Anhydrous ethanol at 4°C minimizes degradation (<5% over 6 months) .

- Data Table :

| Solvent | Temperature (°C) | Degradation Rate (%/month) |

|---|---|---|

| Ethanol | 4 | 0.8 |

| DMSO | 25 | 2.5 |

| Water | 40 | 6.7 |

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor binding)?

- Methodological Answer :

- Dose-Response Curves : Test the compound across concentrations (1 nM–100 µM) to identify non-specific binding artifacts.

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with SPR (surface plasmon resonance) for receptor affinity .

- Structural Analysis : Molecular docking (AutoDock Vina) identifies binding poses conflicting with experimental IC50 values. Refine using MD simulations .

Q. How can statistical design of experiments (DoE) improve the scalability of its synthesis?

- Methodological Answer :

- Factorial Design : Vary factors like catalyst loading (5–15 mol%), solvent volume (2–5 eq.), and reaction time (12–24 hrs). Analyze via ANOVA to identify critical parameters .

- Response Surface Methodology (RSM) : Optimize for yield and purity simultaneously. For example, a Central Composite Design (CCD) reduces experiments by 40% while maintaining >90% confidence .

特性

IUPAC Name |

2-amino-3-(4-chlorophenyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCQWOMPWBRMJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。